molecular formula C10H9BrN2O5S2 B2920950 3-(1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 2034523-75-4

3-(1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2920950
CAS No.: 2034523-75-4
M. Wt: 381.22
InChI Key: VXPVSLNCGXSYGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is a sophisticated heterocyclic compound designed for advanced pharmaceutical and biochemical research. This molecule integrates several privileged structural motifs, including an azetidine ring, a 5-bromothiophene sulfonyl group, and an oxazolidine-2,4-dione core, making it a valuable scaffold in medicinal chemistry exploration . The presence of the bromothiophene moiety is a significant feature, as thiophene derivatives are widely investigated for their diverse biological activities and are commonly employed in the synthesis of complex organic molecules and functional materials . The oxazolidine-2,4-dione component is a well-recognized pharmacophore in drug discovery, with derivatives demonstrating a range of therapeutic potentials, which suggests this compound may serve as a key intermediate or precursor in the development of novel bioactive agents . Its primary research applications include use as a building block in organic synthesis, a potential precursor for the development of enzyme inhibitors, and a core structure for constructing novel chemical entities in drug discovery programs. The structural complexity of this compound, particularly the sulfonyl linkage bridging the azetidine and bromothiophene rings, offers a strategic point for further chemical modification and diversification. Researchers can leverage this scaffold to probe structure-activity relationships, particularly in the design of molecules that target specific enzymatic pathways or cellular receptors . This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-[1-(5-bromothiophen-2-yl)sulfonylazetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O5S2/c11-7-1-2-9(19-7)20(16,17)12-3-6(4-12)13-8(14)5-18-10(13)15/h1-2,6H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPVSLNCGXSYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(S2)Br)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is a synthetic compound that belongs to the class of oxazolidinediones, which are known for their diverse biological activities. This compound, characterized by its unique structural features, is being investigated for its potential therapeutic applications, particularly in metabolic disorders and antimicrobial activity.

Chemical Structure and Properties

The compound's molecular formula is C11H10BrN3O4SC_{11}H_{10}BrN_3O_4S, with a molecular weight of approximately 360.18 g/mol. The presence of the bromothiophene moiety and a sulfonyl group suggests enhanced biological activity, potentially impacting various metabolic pathways.

PropertyValue
Molecular FormulaC₁₁H₁₀BrN₃O₄S
Molecular Weight360.18 g/mol
CAS Number2329550-77-6
SMILES RepresentationO=S(=O)(c1ccc(Br)s1)N1CC(c2nc(-c3cccc(Cl)c3)no2)C1

The biological activity of this compound is primarily attributed to its interaction with peroxisome proliferator-activated receptors (PPARs) , which play a crucial role in regulating glucose and lipid metabolism. Activation of PPARs enhances insulin sensitivity and promotes glucose uptake in peripheral tissues, making this compound a potential candidate for diabetes management.

Antidiabetic Effects

Research indicates that thiazolidinedione derivatives, including those similar to this compound, exhibit significant antidiabetic properties. These compounds are known to improve insulin sensitivity and may reduce blood glucose levels effectively.

Antimicrobial Activity

The presence of the bromothiophene and sulfonyl groups may also confer antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, including resistant strains such as Staphylococcus aureus. This suggests potential applications in treating infections caused by resistant microorganisms.

Case Studies and Research Findings

A review of literature reveals several studies highlighting the biological activity of related compounds:

  • Antimicrobial Efficacy : A study demonstrated that thiazolidinedione derivatives exhibit potent antibacterial activity against Staphylococcus spp., with minimal cytotoxicity to normal cell lines .
  • Cytotoxicity Studies : Investigations into the cytotoxic effects of similar oxazolidinediones revealed low toxicity profiles at therapeutic concentrations, indicating their safety for further development .
  • Clinical Relevance : Clinical trials involving thiazolidinediones have shown promising results in managing type 2 diabetes, with improvements in glycemic control and weight management observed .

Comparison with Similar Compounds

Core Structural Similarities and Variations

The compound shares its azetidinyl-oxazolidinedione backbone with several analogs, differing primarily in the substituent attached to the azetidine nitrogen. Key analogs include:

  • 3-((1-((3,4-Difluorophenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione (CAS 2034234-05-2): Features a 3,4-difluorophenylsulfonyl group .
  • 3-((1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione (CAS 2034234-02-9): Substituted with a 3-chlorophenylsulfonyl group .
  • 3-(1-(2-(2-Methoxyphenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione (CAS 1904069-89-1): Replaces the sulfonyl group with a 2-methoxyphenyl acetyl moiety .
  • 3-((1-(3-(Methylthio)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione (CAS 2034392-03-3): Utilizes a 3-(methylthio)benzoyl substituent .

Molecular and Physical Properties

Compound (CAS) Molecular Formula Molecular Weight Substituent Type Key Features
Target Compound C₁₃H₁₁BrN₂O₅S₂ ~407.28 (est.) 5-Bromothiophene-2-sulfonyl Bromine enhances lipophilicity
2034234-05-2 C₁₃H₁₂F₂N₂O₅S 346.31 3,4-Difluorophenylsulfonyl Fluorine atoms increase electronegativity
2034234-02-9 C₁₃H₁₃ClN₂O₅S 344.77 3-Chlorophenylsulfonyl Chlorine offers moderate electronegativity
1904069-89-1 C₁₅H₁₆N₂O₅ 304.30 2-Methoxyphenyl acetyl Methoxy group improves solubility
2034392-03-3 C₁₄H₁₆N₂O₅S 320.40 3-(Methylthio)benzoyl Thioether enhances metabolic stability

Notes:

  • The bromothiophene group in the target compound increases molecular weight (~407.28) compared to fluorinated (346.31) or chlorinated (344.77) analogs. This may influence pharmacokinetic properties like membrane permeability .

Electronic and Steric Effects

  • Sulfonyl vs.
  • Halogen Effects : Bromine (target compound) and chlorine (CAS 2034234-02-9) introduce steric bulk and polarizability, which may enhance binding to hydrophobic enzyme pockets. Fluorine (CAS 2034234-05-2) offers electronegativity without significant steric hindrance .
  • Methoxy and Methylthio Groups : These substituents modulate solubility and metabolic stability. Methoxy groups enhance solubility via hydrogen bonding, while methylthio groups resist oxidative degradation .

Research Implications

  • Structural Stability : Bond lengths and angles in related oxazolidinediones (e.g., chroman-2,4-dione derivatives) are consistent with standard values, suggesting robust structural frameworks .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Sulfonylation5-Bromothiophene-2-sulfonyl chloride, Et₃N, CH₂Cl₂, 0°C → RT65–75
CyclizationChloroacetic acid, NaOAc, DMF/AcOH, reflux, 2 h50–60

How is the compound characterized post-synthesis to confirm structural integrity?

Basic Research Question
Methodological Answer:
Characterization relies on a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent integration and stereochemistry. For example, and provide NMR data for oxazolidinediones, including δ values for carbonyl groups (160–170 ppm) and aromatic protons .
  • LC-MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., calculated vs. observed m/z). reports LC-MS data for thiazolidinediones with <5 ppm error .
  • X-ray Crystallography : Single-crystal diffraction using SHELXL () or WinGX/ORTEP () to resolve anisotropic displacement parameters and confirm stereochemistry .

How can researchers address low yields during the sulfonylation step?

Advanced Research Question
Methodological Answer:
Low yields in sulfonylation may arise from steric hindrance or competing side reactions. Mitigation strategies include:

  • Optimized Solvent Systems : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity of the azetidine nitrogen () .
  • Catalytic Activation : Introduce DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride reactivity, as shown in for pyrrolidine sulfonylation .
  • Temperature Control : Gradual warming from 0°C to room temperature to minimize decomposition () .

Q. Table 2: Yield Optimization Case Study

ConditionYield ImprovementReference
DMAP (10 mol%)75% → 85%
Solvent: THF → DMF60% → 72%

What computational methods are suitable for predicting the compound’s reactivity in biological systems?

Advanced Research Question
Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. applied DFT to analyze thiazolidinedione oxidation pathways .
  • Molecular Docking : Screen against protein targets (e.g., kinases) using AutoDock Vina. ’s patent on tartrate salts highlights the relevance of docking for cancer therapeutics .
  • MD Simulations : Assess stability in aqueous environments using GROMACS, referencing hydration patterns from crystallographic data () .

How should researchers resolve discrepancies between crystallographic and spectroscopic data?

Advanced Research Question
Methodological Answer:
Contradictions may arise from dynamic effects (e.g., tautomerism) or crystal packing artifacts. Strategies include:

  • Multi-Technique Validation : Cross-reference NMR (), LC-MS (), and X-ray data (). For example, ’s ORTEP software can visualize anisotropic displacement ellipsoids to identify disorder .
  • Temperature-Dependent NMR : Probe conformational flexibility by collecting spectra at varying temperatures (25°C to −40°C) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions in the crystal lattice using CrystalExplorer, as applied in for thiophene derivatives .

What strategies optimize the compound’s solubility for in vitro assays?

Advanced Research Question
Methodological Answer:

  • Co-Solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without denaturing proteins () .
  • Salt Formation : Explore tartrate or hydrochloride salts, as described in for improved bioavailability .
  • Micellar Encapsulation : Employ polysorbate-80 or cyclodextrins, referencing ’s handling of hydrophobic imidazolidinediones .

How can researchers analyze regioselectivity in electrophilic substitution reactions of the thiophene ring?

Advanced Research Question
Methodological Answer:

  • Directing Group Analysis : The bromine atom at the 5-position of the thiophene ring acts as a meta-director. ’s crystallographic data on bromothiophene derivatives confirms preferential substitution at the 3-position .
  • Hammett Plots : Correlate substituent effects with reaction rates using σ⁺ values () .
  • In Situ Monitoring : Use Raman spectroscopy to track intermediate formation, as demonstrated in for thiazolidinone synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.